![molecular formula C15H28N2O4S B6773798 N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6773798.png)
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide
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Overview
Description
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound that features a cyclopropylmethyl group, a morpholine derivative, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide typically involves multiple steps:
Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene.
Synthesis of the morpholine derivative: The 4-methylmorpholine can be synthesized via the reaction of morpholine with methylating agents.
Coupling reactions: The cyclopropylmethyl group and the morpholine derivative are coupled under specific conditions to form the intermediate.
Introduction of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)acetamide
- N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)carbamate
Uniqueness
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-16-5-7-21-15(9-16)10-17(8-13-2-3-13)22(18,19)12-14-4-6-20-11-14/h13-15H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTOLEFTPCRKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN(CC2CC2)S(=O)(=O)CC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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